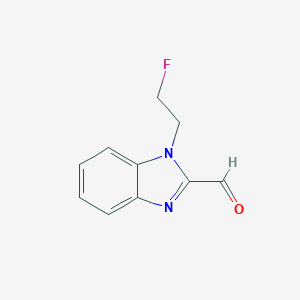

1H-Benzimidazole-2-carboxaldehyde,1-(2-fluoroethyl)-(9CI)

Description

1H-Benzimidazole-2-carboxaldehyde,1-(2-fluoroethyl)-(9CI) (CAS 118482-25-0) is a benzimidazole derivative with a molecular formula of C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol . Its structure features a 2-fluoroethyl substituent at the 1-position and a carboxaldehyde group at the 2-position of the benzimidazole core. This compound is of interest in medicinal chemistry due to the reactive aldehyde moiety, which can participate in condensation reactions (e.g., Schiff base formation), and the fluorine atom, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

1-(2-fluoroethyl)benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBZGJOGVOQDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCF)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223572 | |

| Record name | 1-(2-Fluoroethyl)-1H-benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118482-25-0 | |

| Record name | 1-(2-Fluoroethyl)-1H-benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118482-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoroethyl)-1H-benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the reaction of 2-fluoroethylamine with benzimidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

FGFR4 Inhibition

One of the primary applications of this compound is its role as an inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is implicated in various cancers, including liver and breast cancer. Research has demonstrated that compounds similar to 1H-benzimidazole derivatives can effectively inhibit FGFR4 activity, thereby offering a potential therapeutic pathway for cancer treatment .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation .

Pharmacological Studies

Pharmacological studies have shown that derivatives of benzimidazole can modulate kinase activities, including phosphoinositide 3-kinase (PI3K), which is crucial in cancer biology. This modulation can lead to enhanced therapeutic efficacy against various cancers .

Case Study 1: FGFR4 Inhibition in Liver Cancer

A study explored the effects of benzimidazole derivatives on liver cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through FGFR4 inhibition. The study suggests that further development could lead to new treatments for liver cancer .

Case Study 2: Anticancer Properties in Breast Cancer

Another investigation focused on the effects of benzimidazole derivatives on breast cancer models. The findings revealed that these compounds not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, but chlorine may improve binding via halogen bonding .

- Aldehyde Reactivity : The carboxaldehyde group in the target compound enables conjugation with amines (e.g., drug-targeting applications), unlike analogs with amines or thioethers .

- Substituent Position : Fluorine on the ethyl chain (target) vs. the benzimidazole ring (CAS 615568-96-2) leads to distinct electronic profiles, influencing solubility and reactivity .

Biological Activity

1H-Benzimidazole-2-carboxaldehyde, 1-(2-fluoroethyl)-(9CI) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, particularly cancers and microbial infections. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1H-Benzimidazole-2-carboxaldehyde, 1-(2-fluoroethyl)-(9CI) is C10H9FN2O. The presence of the benzimidazole core is crucial as it contributes to the compound's biological properties. The fluorinated ethyl group may enhance lipophilicity and modify the compound's interaction with biological targets.

The biological activity of 1H-Benzimidazole-2-carboxaldehyde, 1-(2-fluoroethyl)-(9CI) is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit various biological pathways by binding to target proteins, thereby altering their activity. Notably, it has shown potential in inhibiting fibroblast growth factor receptor 4 (FGFR4), which is implicated in several cancer types including liver and breast cancers .

Antitumor Activity

Research indicates that benzimidazole derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds related to 1H-Benzimidazole-2-carboxaldehyde can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance, a related compound showed an IC50 value of 16.38 μM against MDA-MB-231 cells .

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| 1H-Benzimidazole-2-carboxaldehyde | MDA-MB-231 | 16.38 | |

| Related Compound A | A549 | 6.26 | |

| Related Compound B | HCC827 | 20.46 |

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown that benzimidazole derivatives can inhibit both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 4 μg/mL to 64 μg/mL against strains such as Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC Value (μg/mL) | Reference |

|---|---|---|---|

| 1H-Benzimidazole-2-carboxaldehyde | Staphylococcus aureus | 4 | |

| Related Compound C | Candida albicans | 64 |

Case Studies

Several studies have focused on the therapeutic potential of benzimidazole derivatives:

- Anticancer Studies : A study evaluated the efficacy of various benzimidazole derivatives in inhibiting cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures. Results indicated that certain derivatives exhibited significantly higher activity in 2D assays compared to their performance in more physiologically relevant 3D environments .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of newly synthesized benzimidazole derivatives using broth microdilution methods. Compounds showed promising results against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Q & A

Q. How can the molecular structure of 1H-Benzimidazole-2-carboxaldehyde,1-(2-fluoroethyl)-(9CI) be confirmed experimentally?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Analyze - and -NMR spectra to identify the aldehyde proton (~9-10 ppm) and fluoroethyl group (split signals due to - coupling). The benzimidazole ring protons typically appear between 7-8 ppm .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 192.1897 (CHFNO) and fragmentation patterns, such as loss of the aldehyde group (-28 Da) .

Q. What synthetic routes are commonly used to prepare 1H-Benzimidazole-2-carboxaldehyde derivatives?

Methodological Answer:

- Core Synthesis :

Condense o-phenylenediamine with glyoxal derivatives under acidic conditions to form the benzimidazole core.

Introduce the 2-fluoroethyl group via alkylation using 2-fluoroethyl bromide and a base (e.g., KCO) in DMF at 80°C .

- Aldehyde Functionalization : Protect the aldehyde group with a trimethylsilyl (TMS) group during alkylation to prevent side reactions, followed by deprotection using mild acid .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the fluoroethyl substituent in this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

Q. What strategies resolve contradictions in spectroscopic data for fluoroethyl-substituted benzimidazoles?

Methodological Answer:

- Isomer Differentiation :

Q. How does the fluoroethyl group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.